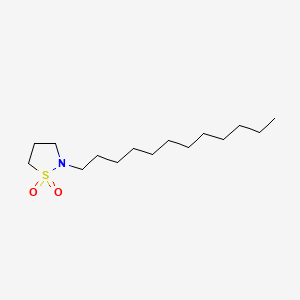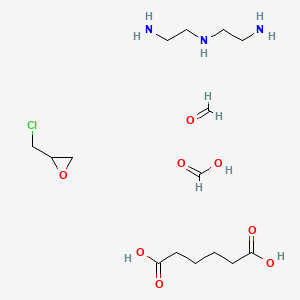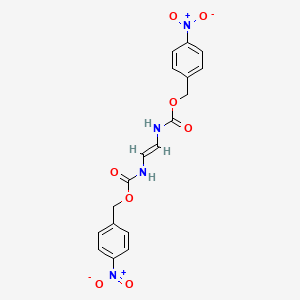
Bis(p-nitrobenzyl) vinylenedicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(p-nitrobenzyl) vinylenedicarbamate: is an organic compound with the molecular formula C18H16N4O8. It contains two p-nitrobenzyl groups attached to a vinylenedicarbamate core. This compound is characterized by its multiple bonds, aromatic rings, and nitro groups, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Bis(p-nitrobenzyl) vinylenedicarbamate typically involves the reaction of p-nitrobenzyl alcohol with vinylenedicarbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(p-nitrobenzyl) vinylenedicarbamate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different intermediates.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and sodium hydroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and iron (Fe) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(p-nitrobenzyl) vinylenedicarbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups .
Biology: In biological research, this compound is studied for its potential as a prodrug, where it can be activated under specific conditions to release active pharmaceutical ingredients .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing drugs that require controlled release mechanisms .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties, such as light-responsive coatings .
Wirkmechanismus
The mechanism of action of Bis(p-nitrobenzyl) vinylenedicarbamate involves its interaction with molecular targets through its nitro and carbamate groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s ability to undergo self-immolative reactions makes it useful in controlled release systems .
Vergleich Mit ähnlichen Verbindungen
2-Nitrobenzyl alcohol: Shares the nitrobenzyl group but differs in its overall structure and reactivity.
N,N’-bis(phenylcarbamoyl)alkyldiamines: Similar in having carbamate groups but differ in their stabilizing action and applications.
Uniqueness: Bis(p-nitrobenzyl) vinylenedicarbamate stands out due to its combination of nitro and vinylenedicarbamate groups, which provide unique reactivity and potential for various applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
73622-85-2 |
|---|---|
Molekularformel |
C18H16N4O8 |
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl N-[(E)-2-[(4-nitrophenyl)methoxycarbonylamino]ethenyl]carbamate |
InChI |
InChI=1S/C18H16N4O8/c23-17(29-11-13-1-5-15(6-2-13)21(25)26)19-9-10-20-18(24)30-12-14-3-7-16(8-4-14)22(27)28/h1-10H,11-12H2,(H,19,23)(H,20,24)/b10-9+ |
InChI-Schlüssel |
JBOKVJRRVPUSQG-MDZDMXLPSA-N |
Isomerische SMILES |
C1=CC(=CC=C1COC(=O)N/C=C/NC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1COC(=O)NC=CNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



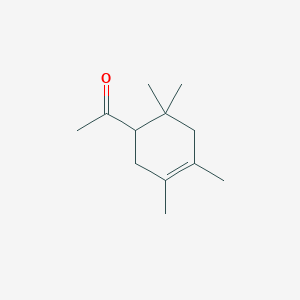
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)
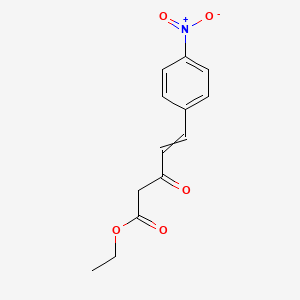

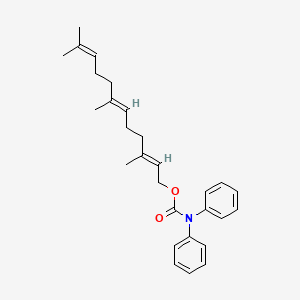
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)
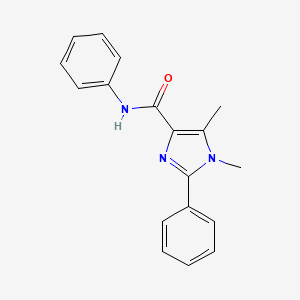

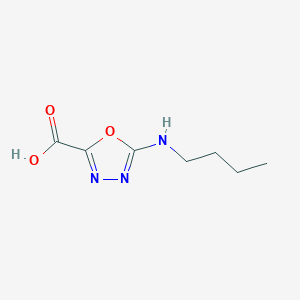
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
